molecular formula C22H25N3OS B303930 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

Katalognummer B303930
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: YIYRQLDTVZDTAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases and cancers.

Wirkmechanismus

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of B-cells, which play a crucial role in the immune response. Inhibition of BTK by 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide leads to a reduction in B-cell activation and proliferation, as well as a decrease in the production of autoantibodies. This mechanism of action has been shown to be effective in the treatment of various autoimmune diseases and cancers.
Biochemical and Physiological Effects
2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been shown to be well-tolerated and to have a low toxicity profile. The compound has been shown to inhibit BTK activity in vivo, leading to a reduction in B-cell proliferation and autoantibody production. 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has also been shown to have anti-tumor activity in various animal models of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has several advantages for use in lab experiments. The compound is readily available and has been synthesized in various laboratories around the world. 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has a well-established mechanism of action, making it a useful tool for studying B-cell receptor signaling and the role of BTK in various diseases. However, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has some limitations as well. The compound has a relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in certain applications. Additionally, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide. One area of interest is the development of combination therapies that include 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide and other drugs that target the B-cell receptor signaling pathway. Another area of interest is the investigation of the efficacy of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide in other autoimmune diseases and cancers. Additionally, further studies are needed to determine the safety and efficacy of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide in humans, and clinical trials are needed to evaluate the compound's potential as a therapeutic agent. Overall, 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has shown great promise as a potential treatment for various diseases, and further research is needed to fully understand its potential therapeutic applications.

Synthesemethoden

The synthesis of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide involves a multistep process that includes the preparation of 6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinoline, followed by the introduction of a thiol group at the 2-position of the quinoline ring and the subsequent acetylation of the amine group. The final product is obtained through a purification process using column chromatography. The synthesis of 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has been reported in several scientific publications, and the compound has been synthesized in various laboratories around the world.

Wissenschaftliche Forschungsanwendungen

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has shown promising results in preclinical studies for the treatment of autoimmune diseases and cancers. In vitro studies have demonstrated that 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide inhibits BTK activity, leading to a reduction in B-cell receptor signaling and subsequent B-cell proliferation. This mechanism of action has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by inhibiting B-cell activation and reducing the production of autoantibodies.

Eigenschaften

Produktname

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

Molekularformel

C22H25N3OS

Molekulargewicht

379.5 g/mol

IUPAC-Name

2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C22H25N3OS/c1-22(2,3)17-9-10-19-15(12-17)11-16(13-23)21(25-19)27-14-20(26)24-18-7-5-4-6-8-18/h4-8,11,17H,9-10,12,14H2,1-3H3,(H,24,26)

InChI-Schlüssel

YIYRQLDTVZDTAA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)C=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N

Kanonische SMILES

CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.